molecular formula C26H29BrN4O5S B299278 N-(2-{2-[3-bromo-4-(dimethylamino)benzylidene]hydrazino}-2-oxoethyl)-N-(3,4-dimethoxyphenyl)-4-methylbenzenesulfonamide

N-(2-{2-[3-bromo-4-(dimethylamino)benzylidene]hydrazino}-2-oxoethyl)-N-(3,4-dimethoxyphenyl)-4-methylbenzenesulfonamide

Katalognummer B299278
Molekulargewicht: 589.5 g/mol
InChI-Schlüssel: QYNUFDOKOAUNPH-LQKURTRISA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-{2-[3-bromo-4-(dimethylamino)benzylidene]hydrazino}-2-oxoethyl)-N-(3,4-dimethoxyphenyl)-4-methylbenzenesulfonamide, also known as BDM-1, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. BDM-1 is a sulfonamide derivative that has been synthesized through various methods and has shown promising results in preclinical studies.

Wirkmechanismus

N-(2-{2-[3-bromo-4-(dimethylamino)benzylidene]hydrazino}-2-oxoethyl)-N-(3,4-dimethoxyphenyl)-4-methylbenzenesulfonamide exerts its therapeutic effects through various mechanisms. In cancer cells, N-(2-{2-[3-bromo-4-(dimethylamino)benzylidene]hydrazino}-2-oxoethyl)-N-(3,4-dimethoxyphenyl)-4-methylbenzenesulfonamide inhibits the activity of the enzyme carbonic anhydrase IX, which is overexpressed in many types of cancer cells. Inhibition of carbonic anhydrase IX leads to a decrease in the pH of the tumor microenvironment, which inhibits the growth and metastasis of cancer cells. N-(2-{2-[3-bromo-4-(dimethylamino)benzylidene]hydrazino}-2-oxoethyl)-N-(3,4-dimethoxyphenyl)-4-methylbenzenesulfonamide also inhibits the activity of the enzyme 5-lipoxygenase, which is involved in the production of inflammatory mediators. Inhibition of 5-lipoxygenase leads to a reduction in inflammation.
Biochemical and Physiological Effects:
N-(2-{2-[3-bromo-4-(dimethylamino)benzylidene]hydrazino}-2-oxoethyl)-N-(3,4-dimethoxyphenyl)-4-methylbenzenesulfonamide has been shown to have various biochemical and physiological effects. In preclinical studies, N-(2-{2-[3-bromo-4-(dimethylamino)benzylidene]hydrazino}-2-oxoethyl)-N-(3,4-dimethoxyphenyl)-4-methylbenzenesulfonamide has been shown to inhibit the growth and metastasis of cancer cells, reduce inflammation, and have antimicrobial activity. N-(2-{2-[3-bromo-4-(dimethylamino)benzylidene]hydrazino}-2-oxoethyl)-N-(3,4-dimethoxyphenyl)-4-methylbenzenesulfonamide also has a low toxicity profile, which makes it a potential candidate for further development as a therapeutic agent.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of N-(2-{2-[3-bromo-4-(dimethylamino)benzylidene]hydrazino}-2-oxoethyl)-N-(3,4-dimethoxyphenyl)-4-methylbenzenesulfonamide is its low toxicity profile, which makes it a potential candidate for further development as a therapeutic agent. However, one limitation of N-(2-{2-[3-bromo-4-(dimethylamino)benzylidene]hydrazino}-2-oxoethyl)-N-(3,4-dimethoxyphenyl)-4-methylbenzenesulfonamide is its limited solubility in water, which may affect its bioavailability and efficacy in vivo. Further studies are needed to address this limitation and optimize the formulation of N-(2-{2-[3-bromo-4-(dimethylamino)benzylidene]hydrazino}-2-oxoethyl)-N-(3,4-dimethoxyphenyl)-4-methylbenzenesulfonamide for therapeutic use.

Zukünftige Richtungen

There are several future directions for the research on N-(2-{2-[3-bromo-4-(dimethylamino)benzylidene]hydrazino}-2-oxoethyl)-N-(3,4-dimethoxyphenyl)-4-methylbenzenesulfonamide. One potential direction is the development of N-(2-{2-[3-bromo-4-(dimethylamino)benzylidene]hydrazino}-2-oxoethyl)-N-(3,4-dimethoxyphenyl)-4-methylbenzenesulfonamide as a therapeutic agent for cancer. Further studies are needed to investigate the efficacy of N-(2-{2-[3-bromo-4-(dimethylamino)benzylidene]hydrazino}-2-oxoethyl)-N-(3,4-dimethoxyphenyl)-4-methylbenzenesulfonamide in animal models of cancer and to optimize its formulation for clinical use. Another potential direction is the development of N-(2-{2-[3-bromo-4-(dimethylamino)benzylidene]hydrazino}-2-oxoethyl)-N-(3,4-dimethoxyphenyl)-4-methylbenzenesulfonamide as an anti-inflammatory agent. Further studies are needed to investigate the efficacy of N-(2-{2-[3-bromo-4-(dimethylamino)benzylidene]hydrazino}-2-oxoethyl)-N-(3,4-dimethoxyphenyl)-4-methylbenzenesulfonamide in animal models of inflammation and to optimize its formulation for clinical use. Additionally, further studies are needed to investigate the antimicrobial activity of N-(2-{2-[3-bromo-4-(dimethylamino)benzylidene]hydrazino}-2-oxoethyl)-N-(3,4-dimethoxyphenyl)-4-methylbenzenesulfonamide and its potential use as an antimicrobial agent.

Synthesemethoden

The synthesis of N-(2-{2-[3-bromo-4-(dimethylamino)benzylidene]hydrazino}-2-oxoethyl)-N-(3,4-dimethoxyphenyl)-4-methylbenzenesulfonamide involves the reaction of 3-bromo-4-(dimethylamino)benzaldehyde and 3,4-dimethoxyphenylamine to form the Schiff base. The Schiff base is then reacted with ethyl oxalyl chloride to form the corresponding oxalyl derivative. The oxalyl derivative is then reacted with 4-methylbenzenesulfonyl chloride to form the final product, N-(2-{2-[3-bromo-4-(dimethylamino)benzylidene]hydrazino}-2-oxoethyl)-N-(3,4-dimethoxyphenyl)-4-methylbenzenesulfonamide.

Wissenschaftliche Forschungsanwendungen

N-(2-{2-[3-bromo-4-(dimethylamino)benzylidene]hydrazino}-2-oxoethyl)-N-(3,4-dimethoxyphenyl)-4-methylbenzenesulfonamide has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and microbial infections. In preclinical studies, N-(2-{2-[3-bromo-4-(dimethylamino)benzylidene]hydrazino}-2-oxoethyl)-N-(3,4-dimethoxyphenyl)-4-methylbenzenesulfonamide has shown promising results in inhibiting the growth of cancer cells and reducing inflammation. N-(2-{2-[3-bromo-4-(dimethylamino)benzylidene]hydrazino}-2-oxoethyl)-N-(3,4-dimethoxyphenyl)-4-methylbenzenesulfonamide has also been shown to have antimicrobial activity against various bacteria and fungi.

Eigenschaften

Produktname

N-(2-{2-[3-bromo-4-(dimethylamino)benzylidene]hydrazino}-2-oxoethyl)-N-(3,4-dimethoxyphenyl)-4-methylbenzenesulfonamide

Molekularformel

C26H29BrN4O5S

Molekulargewicht

589.5 g/mol

IUPAC-Name

N-[(E)-[3-bromo-4-(dimethylamino)phenyl]methylideneamino]-2-(3,4-dimethoxy-N-(4-methylphenyl)sulfonylanilino)acetamide

InChI

InChI=1S/C26H29BrN4O5S/c1-18-6-10-21(11-7-18)37(33,34)31(20-9-13-24(35-4)25(15-20)36-5)17-26(32)29-28-16-19-8-12-23(30(2)3)22(27)14-19/h6-16H,17H2,1-5H3,(H,29,32)/b28-16+

InChI-Schlüssel

QYNUFDOKOAUNPH-LQKURTRISA-N

Isomerische SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)N/N=C/C2=CC(=C(C=C2)N(C)C)Br)C3=CC(=C(C=C3)OC)OC

SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NN=CC2=CC(=C(C=C2)N(C)C)Br)C3=CC(=C(C=C3)OC)OC

Kanonische SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NN=CC2=CC(=C(C=C2)N(C)C)Br)C3=CC(=C(C=C3)OC)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.